Alkyne Phosphoramidite, 5'-terminal

Descripción

Propiedades

IUPAC Name |

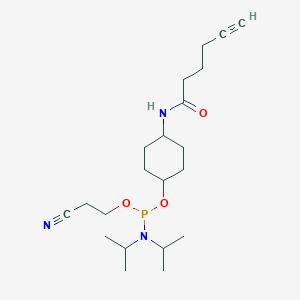

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBAXQTOIUYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 5'-terminal alkyne phosphoramidite used for?

An in-depth technical guide on the applications of 5'-terminal alkyne phosphoramidite for researchers, scientists, and drug development professionals.

Introduction to 5'-Terminal Alkyne Phosphoramidite

5'-Terminal alkyne phosphoramidite is a crucial reagent in modern molecular biology and drug development, primarily utilized for the introduction of a terminal alkyne group at the 5'-end of synthetic oligonucleotides. This modification serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." The alkyne-modified oligonucleotide can be efficiently and specifically conjugated to a wide array of molecules, including fluorophores, quenchers, biotin, and other functional moieties, enabling a broad range of applications in diagnostics, therapeutics, and fundamental research.

Core Applications

The primary utility of 5'-terminal alkyne phosphoramidite lies in its ability to introduce a reactive alkyne group onto a synthetic oligonucleotide. This functional group is stable during the phosphoramidite-based solid-phase synthesis of the oligonucleotide. Once the synthesis and deprotection are complete, the terminal alkyne is available for highly specific and efficient "click" reactions with azide-containing molecules.

Key application areas include:

-

Fluorescent Labeling: For use in applications such as real-time PCR, fluorescence in situ hybridization (FISH), and fragment analysis.

-

Bioconjugation: For the attachment of oligonucleotides to proteins, antibodies, or other biomolecules to create novel research tools or therapeutic agents.

-

Surface Immobilization: For the covalent attachment of oligonucleotides to surfaces for microarray and biosensor applications.

-

Drug Delivery: For the development of targeted drug delivery systems where the oligonucleotide acts as a guiding molecule.

Quantitative Data on Performance

The efficiency of incorporating 5'-terminal alkyne phosphoramidite and its subsequent click chemistry reactions are critical for successful application. The following table summarizes typical performance data.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >98% | The efficiency of adding the 5'-terminal alkyne phosphoramidite to the growing oligonucleotide chain during solid-phase synthesis. |

| Click Reaction Yield | >90% | The yield of the subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with an azide-modified molecule. |

| Purity of Final Product | >95% | The purity of the final alkyne-modified oligonucleotide after synthesis and deprotection, typically assessed by HPLC. |

| Stability | High | The 5'-terminal alkyne group is stable under standard oligonucleotide synthesis, deprotection, and storage conditions. |

Experimental Protocols

Synthesis of 5'-Alkyne Modified Oligonucleotides

This protocol outlines the standard procedure for incorporating a 5'-terminal alkyne group using phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

-

5'-Terminal Alkyne Phosphoramidite

-

Standard DNA synthesis reagents (e.g., activator, capping reagents, oxidizing solution, deblocking solution)

-

Controlled pore glass (CPG) solid support

-

Ammonium hydroxide or other deprotection solution

Methodology:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

-

Phosphoramidite Preparation: Dissolve the 5'-terminal alkyne phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

-

Automated Synthesis: The synthesis proceeds in the 3' to 5' direction with the standard cycles of deblocking, coupling, capping, and oxidation for each standard base.

-

Final Coupling: In the final coupling step, the 5'-terminal alkyne phosphoramidite is coupled to the 5'-hydroxyl group of the preceding nucleotide.

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the CPG support and deprotected using ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours).

-

Purification: The crude alkyne-modified oligonucleotide is purified using standard methods such as HPLC or PAGE.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the 5'-alkyne modified oligonucleotide and an azide-containing molecule.

Materials:

-

5'-Alkyne modified oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye azide)

-

Copper(I) source (e.g., copper(I) bromide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate)

-

Ligand (e.g., TBTA)

-

Buffer (e.g., phosphate buffer)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, dissolve the 5'-alkyne modified oligonucleotide and the azide-containing molecule in the reaction buffer.

-

Catalyst Preparation: Prepare the copper(I) catalyst solution. If using copper(II) sulfate and sodium ascorbate, pre-mix these components.

-

Reaction Initiation: Add the copper(I) catalyst and the ligand to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purification: Purify the resulting conjugate to remove unreacted starting materials and catalyst. This can be achieved by ethanol precipitation, size exclusion chromatography, or HPLC.

Visualizations

Caption: Workflow for the synthesis of a 5'-alkyne modified oligonucleotide.

Caption: Schematic of the CuAAC "click" chemistry reaction.

Conclusion

5'-Terminal alkyne phosphoramidite is an indispensable tool for the chemical modification of synthetic oligonucleotides. Its high coupling efficiency and the subsequent high yield of the click reaction provide a robust and versatile method for labeling and conjugating oligonucleotides. These features make it highly valuable for a wide range of applications in research, diagnostics, and the development of novel therapeutics. The detailed protocols and performance data provided in this guide offer a comprehensive overview for scientists and researchers looking to utilize this powerful chemical tool.

Introduction to phosphoramidite chemistry for DNA synthesis.

An In-depth Technical Guide to Phosphoramidite Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold standard for the chemical synthesis of DNA. It details the core chemical principles, experimental protocols, and quantitative data associated with this powerful technology, which is fundamental to applications ranging from basic research to the development of nucleic acid-based therapeutics.

Core Principles of Phosphoramidite Chemistry

Introduced in 1981, phosphoramidite chemistry offers a highly efficient and automatable method for the synthesis of oligonucleotides.[1][2] The process is a cyclical, solid-phase synthesis that proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis in vivo.[1] The synthesis cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[1] To ensure the specificity of these reactions, various protecting groups are employed to block reactive sites on the nucleoside phosphoramidites that are not involved in the desired step of the synthesis.[3]

Key Components

Phosphoramidites: These are the building blocks of DNA synthesis.[3] A phosphoramidite is a modified nucleoside with several key features:

-

A 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, which is acid-labile.[1]

-

A 3'-phosphoramidite moiety , which contains a diisopropylamino group that acts as a leaving group during the coupling reaction.[1]

-

A β-cyanoethyl group protecting the phosphite, which is base-labile.[1]

-

Protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) to prevent side reactions. Thymine does not require this protection.[3]

Solid Support: The synthesis is performed on a solid support, typically controlled-pore glass (CPG), to which the first nucleoside is attached. This allows for the easy removal of excess reagents by washing at each step of the cycle.[1]

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is an iterative process, with each cycle adding one nucleotide to the growing chain. The following diagram illustrates the logical flow of the DNA synthesis cycle.

Caption: The four-step cycle of phosphoramidite DNA synthesis.

Quantitative Data in DNA Synthesis

The efficiency of each step in the synthesis cycle is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each coupling step.

Table 1: Reagents and Reaction Parameters for a Standard Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Typical Time |

| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 60 - 120 seconds |

| Coupling | Phosphoramidite + Activator (e.g., Tetrazole, DCI) | 0.05 - 0.1 M | 30 - 180 seconds |

| Capping | Cap A: Acetic Anhydride/Solvent; Cap B: N-Methylimidazole | Varies by synthesizer | 30 - 60 seconds |

| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds |

Table 2: Impact of Coupling Efficiency on Overall Yield

The theoretical yield of full-length product is calculated as (Coupling Efficiency)^n, where 'n' is the number of coupling steps.

| Oligonucleotide Length | Coupling Efficiency: 98.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |

| 20-mer | 74.5% | 82.6% | 90.5% |

| 50-mer | 47.6% | 60.5% | 77.9% |

| 100-mer | 22.7% | 36.6% | 60.6% |

Detailed Experimental Protocols

The following protocols provide a generalized methodology for each key stage of phosphoramidite-based DNA synthesis.

The Synthesis Cycle: Step-by-Step

The following workflow diagram illustrates the chemical transformations during a single synthesis cycle.

Caption: Chemical workflow of the phosphoramidite synthesis cycle.

Protocol 1: Deblocking (Detritylation)

-

Objective: To remove the acid-labile 5'-DMT protecting group, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: A solution of 3% trichloroacetic acid (TCA) in an anhydrous solvent such as dichloromethane (DCM).[4][5]

-

Procedure: a. The solid support holding the growing oligonucleotide is washed with anhydrous acetonitrile to remove any residual moisture. b. The deblocking solution is passed through the synthesis column. c. The reaction is typically complete within 60-120 seconds. d. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of the synthesis. e. The column is washed again with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT groups.

Protocol 2: Coupling

-

Objective: To form a phosphite triester linkage between the deblocked 5'-hydroxyl group and the incoming phosphoramidite.

-

Reagents:

-

A 0.05-0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.[3]

-

An activator solution, such as 0.25-0.5 M 1H-tetrazole or 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

-

Procedure: a. The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. b. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. c. The exposed 5'-hydroxyl group of the growing chain attacks the activated phosphoramidite. d. The reaction is rapid, with standard base coupling times around 30 seconds. Modified phosphoramidites may require longer coupling times of 5-15 minutes.[3][4] e. The column is washed with anhydrous acetonitrile to remove unreacted reagents.

Protocol 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutations.[1]

-

Reagents:

-

Capping Reagent A: A solution of acetic anhydride in tetrahydrofuran (THF) or acetonitrile, often with a base like pyridine or lutidine.[6]

-

Capping Reagent B: A solution of a catalyst, typically N-methylimidazole (NMI), in the synthesis solvent.

-

-

Procedure: a. Capping reagents A and B are delivered to the synthesis column. b. The N-methylimidazole catalyzes the acetylation of the unreacted 5'-hydroxyl groups by acetic anhydride. c. This reaction is typically complete within 30-60 seconds. d. The column is then washed with acetonitrile.

Protocol 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.

-

Reagent: A solution of iodine (typically 0.02-0.1 M) in a mixture of tetrahydrofuran (THF), pyridine, and water.[7][8]

-

Procedure: a. The oxidizing solution is delivered to the column. b. The iodine, in the presence of water, oxidizes the P(III) phosphite to a P(V) phosphate. c. This step solidifies the newly formed internucleotide bond and takes approximately 30-60 seconds. d. The column is washed with acetonitrile, completing one full cycle of nucleotide addition.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone and the nucleobases.

Protocol 5: Cleavage from Solid Support and Deprotection

-

Objective: To cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups.

-

Reagents: Concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[9][10]

-

Procedure: a. The solid support is transferred from the synthesis column to a vial. b. The deprotection reagent (e.g., ammonium hydroxide) is added to the vial. c. The vial is sealed and heated (e.g., at 55°C) for a specified period (typically 4-17 hours, depending on the protecting groups used).[11][12] This step cleaves the oligonucleotide from the support and removes the β-cyanoethyl groups from the phosphates and the protecting groups from the nucleobases.[9] d. For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be required.[9] e. After cooling, the solution containing the deprotected oligonucleotide is removed from the solid support. The product is then typically dried and prepared for purification.

Modified Phosphoramidites and Their Applications

Phosphoramidite chemistry is not limited to the four standard DNA bases. A wide variety of modified phosphoramidites are commercially available, enabling the synthesis of oligonucleotides with novel properties for various applications.

Table 3: Examples of Modified Phosphoramidites

| Modification Type | Example | Application |

| Fluorescent Label | FAM, HEX, TET Phosphoramidites | Real-time PCR probes, DNA sequencing, fluorescence microscopy |

| Affinity Tag | Biotin Phosphoramidite | Purification, immobilization, and detection of nucleic acids |

| Backbone Modification | 2'-O-Methyl, 2'-Fluoro RNA Phosphoramidites | Antisense oligonucleotides, siRNAs (increased nuclease resistance) |

| Spacers/Linkers | Amino-modifier, Spacer C6 Phosphoramidites | Conjugation of peptides or other molecules, structural modifications |

The following diagram shows the logical relationship of how a base phosphoramidite can be altered for different research and therapeutic purposes.

Caption: Applications of modified phosphoramidites.

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern DNA synthesis due to its high efficiency, robustness, and adaptability.[1] A thorough understanding of the underlying chemical principles, reaction conditions, and potential pitfalls is essential for researchers, scientists, and drug development professionals working with synthetic oligonucleotides. The ability to precisely control the sequence and introduce a vast array of chemical modifications makes this technology indispensable for advancing molecular biology, diagnostics, and the development of next-generation therapeutics.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. News - The factors that determine the DNA synthesis efficiency [honyabio.com]

- 6. Capping Reagent A for DNA Synthesis Tetrahydrofuran : Acetic Anhydride : Pyridine 77/12/11 (w/w/w), Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 7. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 8. glenresearch.com [glenresearch.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. glenresearch.com [glenresearch.com]

- 11. research.yale.edu [research.yale.edu]

- 12. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

5'-Terminal Alkyne Modification of Oligonucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5'-terminal alkyne modification of oligonucleotides, a cornerstone technique for the advanced functionalization of nucleic acids. This modification serves as a versatile handle for the covalent attachment of a wide array of molecules through highly efficient and specific "click chemistry" reactions. Detailed methodologies for the synthesis, purification, and subsequent conjugation of these modified oligonucleotides are presented, alongside quantitative data and visualizations of key experimental workflows and applications in drug development.

Introduction to 5'-Terminal Alkyne Modification

The introduction of a terminal alkyne group at the 5'-end of an oligonucleotide is a strategic choice for post-synthetic modification. This functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems, thus offering a clean and specific reaction pathway. The primary method for this modification is the incorporation of an alkyne-containing phosphoramidite during automated solid-phase oligonucleotide synthesis.[1][2] This approach allows for the precise placement of the alkyne at the 5'-terminus. The resulting alkyne-modified oligonucleotide is a versatile precursor for a multitude of applications, including the attachment of fluorescent dyes, biotin, peptides, and therapeutic agents.[3][4]

Synthesis of 5'-Alkyne Modified Oligonucleotides

The synthesis of 5'-alkyne modified oligonucleotides is predominantly achieved through the phosphoramidite method on an automated DNA/RNA synthesizer.[5][6] The process involves a cyclical addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.

The Phosphoramidite Synthesis Cycle

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the acid-labile dimethoxytrityl (DMT) group, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[5][7]

-

Coupling: The desired nucleoside phosphoramidite, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5][7] To introduce the 5'-terminal alkyne, a specific alkyne phosphoramidite (e.g., 5'-Hexynyl Phosphoramidite) is used in the final coupling cycle.[8]

-

Capping: To prevent the growth of failure sequences (oligonucleotides that did not undergo coupling), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride and 1-methylimidazole.[5][6]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, commonly an iodine solution.[5][7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Experimental Protocol: Solid-Phase Synthesis

The following is a generalized protocol for the automated solid-phase synthesis of a 5'-alkyne modified oligonucleotide.

Materials and Reagents:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside

-

Standard nucleoside phosphoramidites (A, C, G, T/U)

-

5'-Hexynyl phosphoramidite

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solutions (e.g., Acetic anhydride/Lutidine/THF and 1-Methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Acetonitrile (anhydrous)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

-

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence. Install the appropriate phosphoramidite vials, including the 5'-Hexynyl phosphoramidite for the final coupling step, and all necessary reagent reservoirs.

-

Synthesis Initiation: Start the synthesis run. The instrument will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation.

-

Final Coupling: In the last synthesis cycle, the 5'-Hexynyl phosphoramidite is coupled to the 5'-end of the oligonucleotide.

-

Cleavage and Deprotection: Following synthesis, the solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone. This step is typically performed at an elevated temperature (e.g., 55°C) for several hours.

-

Purification: The crude oligonucleotide solution is then purified to remove truncated sequences and other impurities.

dot

Caption: Workflow for the solid-phase synthesis of a 5'-alkyne modified oligonucleotide.

Post-Synthetic Conjugation via Click Chemistry

The 5'-terminal alkyne is primarily utilized for post-synthetic conjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[8] This reaction forms a stable triazole linkage between the alkyne-modified oligonucleotide and an azide-containing molecule.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is highly efficient, specific, and proceeds under mild, aqueous conditions, making it ideal for biomolecule conjugation.[9][10] The reaction requires a source of Cu(I), which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11] A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[11]

| Parameter | Condition | Reference |

| Reaction Time | 30-60 minutes | [11] |

| Temperature | Room Temperature | [11] |

| Oligonucleotide Concentration | ~50 µM | [12] |

| Azide Moiety | 4-50 fold excess | [11] |

| CuSO₄ Concentration | ~500 µM | [12] |

| Ligand (THPTA) | ~25 equivalents to azide | [11][13] |

| Reducing Agent (Sodium Ascorbate) | ~40 equivalents to azide | [11][13] |

Table 1: Typical Reaction Conditions for CuAAC Conjugation of Oligonucleotides.

Experimental Protocol: CuAAC Conjugation

The following protocol describes the conjugation of a 5'-alkyne modified oligonucleotide with an azide-functionalized molecule.

Materials and Reagents:

-

5'-Alkyne modified oligonucleotide

-

Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

-

THPTA ligand solution (e.g., 100 mM)

-

Sodium ascorbate solution (freshly prepared, e.g., 300 mM)

-

Nuclease-free water

-

DMSO (if required to dissolve the azide molecule)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the 5'-alkyne modified oligonucleotide and the azide-functionalized molecule in an appropriate buffer or nuclease-free water. If the azide molecule is dissolved in DMSO, ensure the final DMSO concentration is compatible with the reaction.

-

Prepare the Catalyst Complex: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. Allow this mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the oligonucleotide/azide mixture, followed by the addition of the Cu(I)-THPTA complex. Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a photosensitive dye.

-

Purification: Purify the conjugated oligonucleotide to remove excess reagents and unconjugated starting materials.

dot

Caption: Experimental workflow for the CuAAC conjugation of a 5'-alkyne modified oligonucleotide.

Purification and Analysis

Purification and analysis are critical steps to ensure the quality and purity of the final conjugated oligonucleotide.

Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying oligonucleotides.[14][15] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the more hydrophobic conjugated oligonucleotide from the unconjugated starting material.[15][16]

Typical RP-HPLC Parameters:

-

Column: C8 or C18 reversed-phase column

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0)

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides.

-

Detection: UV absorbance at 260 nm for the oligonucleotide and at the specific wavelength for the conjugated label (if applicable).

Analysis by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the identity and purity of the modified and conjugated oligonucleotides by verifying their molecular weights.[3][17] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common MS techniques used for oligonucleotide analysis.[3][18]

| Technique | Advantages | Disadvantages |

| ESI-MS | High mass accuracy, suitable for a wide range of oligonucleotide lengths.[17] | Can be sensitive to salt contamination. |

| MALDI-TOF MS | Tolerant to salts and buffers, rapid analysis. | Lower resolution for longer oligonucleotides (>50 bases).[3] |

Table 2: Comparison of Mass Spectrometry Techniques for Oligonucleotide Analysis.

Applications in Research and Drug Development

5'-Alkyne modified oligonucleotides are instrumental in various advanced applications, particularly in the development of targeted therapeutics and diagnostic assays.

Aptamer-Based Targeted Drug Delivery

Aptamers are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.[4][19] By modifying the 5'-end of an aptamer with an alkyne, therapeutic agents, such as cytotoxic drugs, can be conjugated to the aptamer.[20] This creates a targeted drug delivery system where the aptamer guides the drug specifically to cancer cells or other target tissues, minimizing off-target toxicity.[21][22]

dot

Caption: Signaling pathway for aptamer-mediated targeted drug delivery.

Proximity Ligation Assay (PLA)

The Proximity Ligation Assay (PLA) is a highly sensitive technique for detecting protein-protein interactions in situ.[23][24] In one variation of this assay, two primary antibodies recognize the two target proteins. Secondary antibodies, each conjugated to a unique 5'-modified oligonucleotide (one with an alkyne and the other with an azide), then bind to the primary antibodies. If the two target proteins are in close proximity (<40 nm), the oligonucleotides on the secondary antibodies can be joined together via a click chemistry reaction, followed by amplification and detection.[25][26]

dot

Caption: Experimental workflow of a proximity ligation assay using click chemistry.

Conclusion

The 5'-terminal alkyne modification of oligonucleotides is a powerful and versatile tool in the fields of chemical biology, diagnostics, and drug development. The robustness and efficiency of the phosphoramidite synthesis for introducing the alkyne, coupled with the high specificity and yield of subsequent click chemistry conjugations, provide a reliable platform for the creation of sophisticated and highly functionalized nucleic acid-based constructs. The detailed protocols and methodologies presented in this guide offer a solid foundation for researchers and scientists to harness the full potential of this important bioconjugation strategy.

References

- 1. genelink.com [genelink.com]

- 2. youtube.com [youtube.com]

- 3. web.colby.edu [web.colby.edu]

- 4. Frontiers | Recent advances in aptamer-based targeted drug delivery systems for cancer therapy [frontiersin.org]

- 5. biotage.com [biotage.com]

- 6. atdbio.com [atdbio.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. idtdna.com [idtdna.com]

- 9. researchgate.net [researchgate.net]

- 10. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

- 11. broadpharm.com [broadpharm.com]

- 12. furthlab.xyz [furthlab.xyz]

- 13. axispharm.com [axispharm.com]

- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. labcluster.com [labcluster.com]

- 16. mz-at.de [mz-at.de]

- 17. sg.idtdna.com [sg.idtdna.com]

- 18. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]

- 19. researchgate.net [researchgate.net]

- 20. Tumor-Targeted Drug Delivery with Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Aptamer-Mediated Targeted Delivery of Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 邻位连接技术(PLA)的工作原理 [sigmaaldrich.com]

- 24. Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aboligo.com [aboligo.com]

The Lynchpin of Bioconjugation: A Technical Guide to 5'-Alkyne Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the precise modification of oligonucleotides is paramount. Serving as a critical reagent for this purpose, 5'-alkyne phosphoramidite enables the introduction of a terminal alkyne group onto a synthetic oligonucleotide. This functional group is the gateway to a powerful and highly efficient conjugation reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This technical guide provides an in-depth overview of the chemical structure, properties, and applications of 5'-alkyne phosphoramidites, complete with experimental protocols and structured data for ease of reference.

Core Chemical Structure and Properties

5'-Alkyne phosphoramidites are specialized reagents used in the final coupling step of solid-phase oligonucleotide synthesis. Their general structure consists of a phosphoramidite moiety, which reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, and a hydrocarbon linker arm terminating in an alkyne group. This alkyne is sterically available for subsequent conjugation reactions. Two of the most common 5'-alkyne phosphoramidites are 5'-Hexynyl Phosphoramidite and a more generically termed Alkyne Phosphoramidite, 5'-terminal, which features a cyclohexyl backbone for increased stability.[1]

The key features of these phosphoramidites are summarized in the tables below:

Table 1: Chemical and Physical Properties of 5'-Hexynyl Phosphoramidite

| Property | Value |

| IUPAC Name | 6-Hexyn-1-yl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite |

| CAS Number | 1048985-37-0[2] |

| Molecular Formula | C15H27N2O2P[1] |

| Molecular Weight | 298.36 g/mol [2] |

| Appearance | Oil |

| Diluent | Anhydrous Acetonitrile[3] |

| Storage | -10 to -30°C, dry[3] |

| Stability in Solution | 1-2 days[3] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | trans-4-(5-Hexynoylamino)cyclohexyloxy-N,N-diisopropylamino-2-cyanoethyloxyphosphine |

| CAS Number | 1417539-32-2[4] |

| Molecular Formula | C21H36N3O3P[4] |

| Molecular Weight | 409.50 g/mol [4] |

| Appearance | Colorless solid[4] |

| Solubility | Good in acetonitrile and dichloromethane[4] |

| Storage | -20°C, desiccated[4] |

This solid nature of the 5'-terminal alkyne phosphoramidite with a cyclohexyl group offers advantages in handling and stability in solution compared to its oily counterparts.

Experimental Protocols

I. Incorporation of the 5'-Alkyne Group via Phosphoramidite Chemistry

The introduction of the 5'-alkyne group is achieved during the final cycle of a standard automated solid-phase oligonucleotide synthesis.[5][6]

Materials:

-

5'-Alkyne Phosphoramidite (e.g., 5'-Hexynyl Phosphoramidite)

-

Anhydrous Acetonitrile (diluent)

-

Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

Protocol:

-

Preparation of the Phosphoramidite Solution: Dissolve the 5'-alkyne phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. This should be done shortly before use to ensure stability.[3]

-

Standard Synthesis Cycles: Perform the automated oligonucleotide synthesis for the desired sequence using standard phosphoramidite chemistry. This involves a four-step cycle of deblocking, coupling, capping, and oxidation for each nucleoside addition.[5][7]

-

Final Coupling Step: In the final synthesis cycle, instead of a standard nucleoside phosphoramidite, introduce the prepared 5'-alkyne phosphoramidite solution. The coupling time may need to be extended to 15 minutes for some modified phosphoramidites to ensure high coupling efficiency.[8] No other changes to the standard coupling protocol are typically required.[2][3]

-

Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the CPG solid support and remove the protecting groups from the nucleobases and the phosphate backbone using standard deprotection methods (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine). Oligonucleotides modified with a 5'-hexynyl group are stable to these standard deprotection conditions.[9]

II. Post-Synthesis "Click" Conjugation of the Alkyne-Modified Oligonucleotide

The terminal alkyne group is now available for conjugation with any azide-functionalized molecule of interest (e.g., fluorescent dyes, quenchers, biotin, or other biomolecules).[10][11]

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

A copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

-

A reducing agent (e.g., sodium ascorbate)

-

Buffer (e.g., triethylammonium acetate, pH 7.0)

-

Organic co-solvent (e.g., DMSO)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in DMSO).

-

Prepare a stock solution of sodium ascorbate (e.g., 50 mM in water). This solution should be freshly prepared.[12][11]

-

Prepare a stock solution of the copper catalyst. For example, pre-complex CuSO4 with a stabilizing ligand like TBTA or THPTA. A typical stock solution might be 10 mM CuSO4 and 20 mM THPTA in water.[1]

-

-

Reaction Setup:

-

In a microfuge tube, dissolve the alkyne-modified oligonucleotide in an appropriate volume of water.[12]

-

Add the buffer to its final concentration (e.g., 0.2 M triethylammonium acetate).[4]

-

Add DMSO to a final concentration of approximately 50% (v/v) to aid in the solubility of all components.[4]

-

Add the azide stock solution to the reaction mixture. An excess of the azide (typically 1.5 to 50 equivalents relative to the oligonucleotide) is used to drive the reaction to completion.[1][11]

-

Vortex the mixture thoroughly.

-

-

Initiation of the Click Reaction:

-

Add the copper catalyst stock solution to the reaction mixture.

-

Finally, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[1]

-

Vortex the mixture again.

-

-

Incubation:

-

Purification of the Conjugated Oligonucleotide:

-

Following the reaction, the conjugated oligonucleotide must be purified from excess reagents. This is commonly achieved by ethanol or acetone precipitation, followed by a wash step.

-

For higher purity, chromatographic methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) are recommended.[13][14] RP-HPLC is particularly effective for purifying oligonucleotides containing hydrophobic modifications like fluorescent dyes.[14]

-

Visualization of the Chemical Structure

Conclusion

5'-Alkyne phosphoramidites are indispensable tools for the chemical modification of synthetic oligonucleotides. Their straightforward incorporation during standard solid-phase synthesis provides a versatile and robust handle for a wide array of subsequent bioconjugation applications via click chemistry. The high efficiency and bioorthogonality of the azide-alkyne cycloaddition reaction have cemented the role of these reagents in the development of novel diagnostics, therapeutics, and research tools in the life sciences.[10] This guide provides the foundational knowledge and protocols necessary for the successful implementation of 5'-alkyne phosphoramidites in your research and development endeavors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. twistbioscience.com [twistbioscience.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. glenresearch.com [glenresearch.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. atdbio.com [atdbio.com]

- 14. labcluster.com [labcluster.com]

The Strategic Advantage of 5'-Terminal Alkyne Modification for DNA Conjugation: An In-depth Technical Guide

The covalent attachment of molecules to DNA is a cornerstone of modern biotechnology, fueling advancements in diagnostics, therapeutics, and nanotechnology. The choice of chemical strategy for this conjugation is critical, dictating the efficiency, stability, and biological compatibility of the final product. Among the premier methods, "click chemistry," particularly involving a 5'-terminal alkyne on the oligonucleotide, has emerged as a superior approach. Its reliability, specificity, and mild reaction conditions make it an invaluable tool for researchers, scientists, and drug development professionals.[1][2][3]

This guide provides a comprehensive overview of the benefits of using 5'-terminal alkyne-modified oligonucleotides, details the underlying chemical principles, presents quantitative data, and offers step-by-step experimental protocols for its implementation.

The Core Chemistry: Azide-Alkyne Cycloadditions

The power of the 5'-alkyne handle lies in its ability to participate in highly efficient and specific cycloaddition reactions with an azide-functionalized molecule. This "click" reaction forms an exceptionally stable triazole linkage.[2] Two primary variants of this chemistry are employed for DNA conjugation.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, utilizing a copper(I) catalyst to rapidly and regioselectively link a terminal alkyne with an azide.[4][5][6] The catalyst is typically generated in situ from a Cu(II) salt (e.g., copper sulfate) and a reducing agent like sodium ascorbate.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the presence of copper is a concern due to potential cytotoxicity or DNA damage, SPAAC offers a metal-free alternative.[6][7] This reaction uses a strained cyclooctyne derivative (e.g., DBCO) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward with an azide without the need for a catalyst.[][9]

Key Benefits of the 5'-Terminal Alkyne Approach

Employing a 5'-terminal alkyne for DNA conjugation offers several distinct advantages over other methods.

-

Exceptional Specificity (Bioorthogonality): Alkyne and azide functional groups are virtually nonexistent in biological systems.[10] This bioorthogonality ensures that the conjugation reaction proceeds with high fidelity, exclusively forming the desired product without unwanted side reactions with cellular components.[2][3]

-

High Efficiency and Favorable Kinetics: Azide-alkyne cycloadditions are known for their high yields, often exceeding 90%, and rapid reaction rates under biocompatible conditions.[1][3][11] This efficiency simplifies the overall process and maximizes the production of the desired conjugate.

-

Mild and Biocompatible Reaction Conditions: The reactions are typically performed in aqueous buffers at room temperature and neutral pH.[2][10] These gentle conditions are crucial for preserving the structural and functional integrity of the DNA oligonucleotide and any conjugated biomolecules.

-

Formation of a Stable Linkage: The resulting 1,2,3-triazole ring that connects the DNA to the molecule of interest is thermally and hydrolytically stable, ensuring the integrity of the conjugate during downstream applications and storage.[2][12]

-

Versatility of Conjugation: The 5'-terminus of an oligonucleotide is a readily accessible position for modification that typically does not interfere with DNA hybridization. This allows for the straightforward attachment of a vast array of molecules, including fluorescent dyes, quenchers, peptides, proteins, therapeutic agents, and affinity tags like biotin.[13][14][15]

-

Simplified Synthesis and Purification: The high efficiency of the click reaction means that purification of the final conjugate from unreacted starting materials is often more straightforward than with less efficient conjugation methods.[11][14]

Quantitative Data: A Comparative Overview

The choice between CuAAC and SPAAC often depends on the specific application, with trade-offs between reaction speed and the need to avoid copper.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Reaction Type | Catalytic Cycloaddition | Metal-Free Cycloaddition | [4],[] |

| Typical Alkyne | Terminal (e.g., 5'-Hexynyl) | Strained Cyclooctyne (e.g., DBCO) | [2],[16] |

| Catalyst Required | Yes (Cu(I) source) | No | [1],[] |

| Reaction Environment | Aqueous buffer, Room Temp | Aqueous buffer, Room Temp / 37°C | [2],[17] |

| Reported Yields | 85% - >95% | >90% | [11],[7] |

| Relative Kinetics | Very Fast (minutes to a few hours) | Fast (hours) | [18],[9] |

| Key Advantage | Faster reaction rates | Complete absence of metal catalyst | [18],[17] |

| Potential Concern | Potential for copper-induced DNA damage or cytotoxicity | Requires bulkier, more complex alkyne modifications | [1],[] |

Detailed Experimental Protocols

The following sections provide standardized protocols for performing CuAAC and SPAAC on 5'-alkyne modified oligonucleotides.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a 5'-terminal alkyne oligonucleotide to an azide-modified molecule (e.g., a fluorescent dye).

Methodology:

-

Reagent Preparation:

-

Dissolve the 5'-alkyne modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.

-

Dissolve the azide-functionalized molecule (e.g., dye, peptide) in DMSO to a stock concentration of 10 mM.

-

Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.

-

Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) in water/DMSO. The ligand stabilizes the Cu(I) oxidation state and protects the DNA.[1][5]

-

Crucially, prepare a fresh 100 mM stock solution of Sodium L-Ascorbate in water immediately before use. Ascorbate is sensitive to oxidation.[1][4]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the 5'-alkyne oligonucleotide and the azide-molecule. A 2-10 fold molar excess of the azide component is typically used.[1]

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. For example, mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA to achieve a 1:5 copper-to-ligand ratio.[1] Let this stand for 1-2 minutes.

-

Add the catalyst premix to the oligonucleotide/azide mixture. The final copper concentration typically ranges from 50 µM to 1 mM.[1]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[1]

-

Gently mix by pipetting. Avoid vigorous vortexing to prevent damage to the DNA.

-

-

Incubation:

-

Purification:

-

The reaction can be stopped by adding EDTA.

-

Purify the resulting DNA conjugate to remove excess azide, copper, and other reagents. Common methods include:

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a 5'-strained alkyne (e.g., DBCO) oligonucleotide.

Methodology:

-

Reagent Preparation:

-

Dissolve the 5'-DBCO (or other strained alkyne) modified oligonucleotide in a suitable reaction buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 10-100 µM).

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a stock concentration typically 1.5-5x higher than the oligonucleotide.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the 5'-DBCO oligonucleotide solution and the azide-molecule solution.

-

Mix gently by pipetting. No other reagents (catalyst, reducing agent, ligand) are required.[17]

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. Reaction times are typically longer than CuAAC, ranging from 4 to 24 hours, depending on the specific strained alkyne and reactants used.

-

Monitor the reaction progress if possible (e.g., by HPLC or gel electrophoresis).

-

-

Purification:

-

Purify the DNA conjugate to remove the excess azide molecule using one of the methods described for CuAAC (ethanol precipitation, MWCO filters, spin columns, or HPLC).

-

Applications in Drug Development and Research

The ability to easily and efficiently conjugate various functional moieties to DNA via a 5'-alkyne has profound implications across multiple scientific domains.

-

Targeted Therapeutics: In the development of oligonucleotide therapeutics like antisense oligonucleotides (ASOs) and siRNAs, conjugation is key to improving drug delivery.[20] The 5'-alkyne allows for the attachment of targeting ligands (e.g., GalNAc for hepatocyte delivery) or moieties that enhance pharmacokinetic properties.[15][21]

-

Advanced Diagnostics: The attachment of fluorescent dyes or quenchers is fundamental for creating probes used in qPCR, Fluorescence In Situ Hybridization (FISH), and other diagnostic assays.[1] The stability and efficiency of click chemistry ensure the robust performance of these probes.

-

DNA Nanotechnology: The precise and covalent linking of DNA strands is essential for building complex, self-assembling DNA nanostructures, such as DNA origami and DNA-based machines.[12]

-

Biosensors and Microarrays: Covalently immobilizing DNA probes onto a surface is the basis for many biosensors and microarray platforms. The 5'-alkyne provides a perfect handle for attaching oligonucleotides to azide-functionalized surfaces.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. idtdna.com [idtdna.com]

- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. furthlab.xyz [furthlab.xyz]

- 20. cosmobio.co.jp [cosmobio.co.jp]

- 21. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

A Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices of solid-phase oligonucleotide synthesis, the cornerstone of modern molecular biology, diagnostics, and therapeutic development. This document details the prevalent phosphoramidite methodology, from the foundational chemistry to post-synthesis processing, offering detailed experimental protocols and quantitative data to inform and guide laboratory practice.

Introduction to Solid-Phase Synthesis

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, revolutionized the chemical synthesis of biopolymers like peptides and oligonucleotides. Its primary advantage lies in the attachment of the growing polymer chain to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads. This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with subsequent purification at each step achieved by simple washing and filtration, a process amenable to automation.

Chemical synthesis of oligonucleotides proceeds in the 3' to 5' direction, opposite to the enzymatic 5' to 3' synthesis observed in nature. The most widely adopted method is phosphoramidite chemistry, which involves a four-step cycle for the addition of each nucleotide monomer.

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four key steps in the phosphoramidite synthesis cycle are: deblocking (detritylation), coupling, capping, and oxidation.

Caption: The phosphoramidite synthesis cycle for solid-phase oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. This step, known as detritylation, is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the previous coupling step.[1][2]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, corresponding to the desired sequence, is activated and added to the reaction column. Activation is achieved by a weak acid, such as tetrazole or its derivatives, which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite triester linkage. This reaction is rapid and highly efficient, typically exceeding 99%.[1][2][]

Step 3: Capping

To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups that failed to undergo coupling are permanently blocked in the capping step. This is accomplished by acetylation using a capping reagent, commonly a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI). This ensures that only the full-length oligonucleotides are extended in subsequent cycles.[2]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in the presence of water and a mild base, such as pyridine or lutidine. The resulting phosphate triester backbone is protected by a β-cyanoethyl group, which remains throughout the synthesis.[1][2]

Key Components and Reagents

The success of solid-phase oligonucleotide synthesis is critically dependent on the quality and properties of the solid supports, phosphoramidite monomers, and various reagents used in the synthesis cycle.

Solid Supports

The choice of solid support influences the scale of synthesis, the length of the oligonucleotide that can be synthesized, and the overall yield. The two most common types of solid supports are:

-

Controlled Pore Glass (CPG): A rigid, non-swelling support with a defined pore size. The pore size is a critical parameter, as it must be large enough to accommodate the growing oligonucleotide chain.

-

Polystyrene (PS): A polymer-based support that offers higher loading capacities than CPG. However, it is prone to swelling in organic solvents.

| Support Type | Typical Loading | Advantages | Disadvantages |

| Controlled Pore Glass (CPG) | 20-50 µmol/g | Mechanically stable, non-swelling | Lower loading capacity |

| Polystyrene (PS) | 100-200 µmol/g | High loading capacity | Can swell in organic solvents |

Phosphoramidite Monomers and Protecting Groups

Phosphoramidite monomers are the building blocks of oligonucleotide synthesis. They are nucleosides with their 5'-hydroxyl, exocyclic amines (on A, C, and G), and the phosphite group protected to prevent unwanted side reactions.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by the acid-labile DMT group.

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine, guanine, and cytosine are protected with base-labile groups to prevent branching during synthesis. Thymine and uracil do not require protection.

-

Phosphate Protection: The phosphorus atom is protected by a β-cyanoethyl group, which is removed during the final deprotection step.

| Nucleobase | Standard Protecting Group | Deprotection Conditions |

| Adenine (A) | Benzoyl (Bz) | Concentrated Ammonia, 55°C, 8-12 hours |

| Cytosine (C) | Benzoyl (Bz) | Concentrated Ammonia, 55°C, 8-12 hours |

| Guanine (G) | Isobutyryl (iBu) | Concentrated Ammonia, 55°C, 8-12 hours |

| Adenine (A) | Phenoxyacetyl (Pac) | Milder conditions, shorter times |

| Cytosine (C) | Acetyl (Ac) | Compatible with a wide range of deprotection conditions |

| Guanine (G) | 4-isopropyl-phenoxyacetyl (iPr-Pac) | Milder conditions, shorter times |

Post-Synthesis Processing: Cleavage, Deprotection, and Purification

Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and fully protected. The following steps are required to obtain the final, biologically active product.

Cleavage and Deprotection

The oligonucleotide is first cleaved from the solid support. This is typically achieved by treating the support with concentrated ammonium hydroxide at room temperature. This treatment also removes the β-cyanoethyl protecting groups from the phosphate backbone. Subsequently, the exocyclic amine protecting groups are removed by heating the oligonucleotide in concentrated ammonium hydroxide.

Experimental Protocol: Standard Cleavage and Deprotection

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).

-

Incubate the vial at 55°C for 8-12 hours.

-

Cool the vial to room temperature.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Evaporate the ammonia to dryness using a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer or water.

Deprotection Times for Common Protecting Groups

| Protecting Group | Reagent | Temperature | Time |

| Standard (Bz-A, Bz-C, iBu-G) | Concentrated NH4OH | 55°C | 8-12 hours |

| Pac-A, iPr-Pac-G, Ac-C | AMA (Ammonium hydroxide/Methylamine) | 65°C | 10 minutes |

| UltraMILD (Pac-A, iPr-Pac-G, Ac-C) | 0.05 M K2CO3 in Methanol | Room Temperature | 4 hours |

Purification

Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences (shortmers) and other impurities. Purification is often necessary to obtain a product of sufficient purity for downstream applications. The most common purification methods are:

-

Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on their size and charge. It is particularly effective for purifying long oligonucleotides (>50 bases).

-

High-Performance Liquid Chromatography (HPLC): A powerful technique that can be used in different modes:

-

Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It is often used for "DMT-on" purification, where the final DMT group is left on the full-length product, making it significantly more hydrophobic than the truncated, "DMT-off" failures.

-

Ion-Exchange HPLC (IE-HPLC): Separates based on the charge of the phosphate backbone.

-

Experimental Protocol: Denaturing PAGE Purification

-

Prepare a denaturing polyacrylamide gel of the appropriate percentage for the size of the oligonucleotide.

-

Dissolve the crude oligonucleotide in a formamide-based loading buffer.

-

Heat the sample at 95°C for 5 minutes to denature any secondary structures.

-

Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.

-

Visualize the bands using UV shadowing.

-

Excise the band corresponding to the full-length product.

-

Elute the oligonucleotide from the gel slice using an elution buffer (e.g., TE buffer).

-

Desalt the purified oligonucleotide using a C18 cartridge or ethanol precipitation.

Synthesis Efficiency and Yield

The overall yield of a solid-phase oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in coupling efficiency can have a dramatic impact on the final yield of the full-length product, especially for long oligonucleotides.

The theoretical yield of full-length product can be calculated using the formula:

Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

Theoretical Yield vs. Oligonucleotide Length and Coupling Efficiency

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 67.7% | 82.6% | 90.9% |

| 50-mer | 36.4% | 60.5% | 77.9% |

| 100-mer | 13.3% | 36.6% | 60.6% |

Workflow and Logical Relationships

The entire process of solid-phase oligonucleotide synthesis can be visualized as a series of interconnected workflows.

Caption: Overall workflow of solid-phase oligonucleotide synthesis from preparation to final product.

Conclusion

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a robust and highly optimized technology that has been instrumental in advancing molecular biology and related fields. A thorough understanding of the underlying chemistry, the critical parameters of each step, and the available options for purification and analysis is essential for researchers and developers to produce high-quality oligonucleotides for their specific applications. This guide provides a foundational framework for this understanding, empowering professionals to navigate the complexities of oligonucleotide synthesis with confidence.

References

The Cornerstone of Custom Nucleic Acids: A Technical Guide to Phosphoramidites in Modified DNA and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern molecular biology, diagnostics, and therapeutic development, the ability to synthesize custom DNA and RNA sequences with high fidelity is paramount. At the heart of this capability lies phosphoramidite chemistry, the gold-standard method for the chemical synthesis of oligonucleotides.[1] Introduced in 1981 by Beaucage and Caruthers, this elegant and highly efficient process has revolutionized biotechnology by enabling the routine creation of natural and chemically modified nucleic acids.[2]

This technical guide provides an in-depth exploration of the role of phosphoramidite building blocks in the synthesis of modified DNA and RNA. It is designed for researchers, scientists, and drug development professionals who utilize synthetic oligonucleotides and seek a deeper understanding of the underlying chemistry, experimental protocols, and the vast potential of chemical modifications. We will delve into the core chemical principles, the automated solid-phase synthesis cycle, and the diverse array of modifications that phosphoramidite chemistry facilitates, ultimately enabling cutting-edge applications from gene silencing to novel therapeutics.

The Core of Oligonucleotide Synthesis: Phosphoramidite Chemistry

A standard 2'-deoxynucleoside phosphoramidite molecule possesses several key features:

-

A 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected, most commonly with a dimethoxytrityl (DMT) group. This acid-labile group prevents the 5'-hydroxyl from participating in unwanted side reactions and is removed at the beginning of each coupling cycle to allow for chain elongation.[1]

-

A 3'-Phosphoramidite Moiety: This is the reactive group that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a protecting group, typically a 2-cyanoethyl group.[1]

-

Exocyclic Amine Protecting Groups: The exocyclic amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are protected with base-labile groups such as benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during synthesis.[1][4]

The use of these protecting groups is crucial for directing the chemical reactions with high specificity and achieving near-quantitative coupling efficiencies at each step of the synthesis.[5]

The Solid-Phase Synthesis Cycle: A Step-by-Step Workflow

The automated synthesis of oligonucleotides occurs in a cyclical fashion, with each cycle adding one nucleotide to the growing chain. The process is remarkably efficient, with coupling efficiencies often exceeding 99%.[]

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane.[7][8]

-

Coupling: The next nucleoside phosphoramidite in the sequence is activated by a weak acid, such as 1H-tetrazole or, more commonly now, 4,5-dicyanoimidazole (DCI), and delivered to the synthesis column.[9][10] The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[11] This step is the most critical for the overall yield of the final product.[5]

-

Capping: Despite high coupling efficiencies, a small percentage of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutants, they are permanently blocked or "capped." This is typically done using a mixture of acetic anhydride and 1-methylimidazole.[12]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable phosphotriester linkage. This is usually accomplished with an aqueous iodine solution.[4]

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a base, typically aqueous ammonia or a mixture of ammonia and methylamine (AMA).[4][12]

The Power of Modification: Expanding the Chemical Toolbox

The true versatility of phosphoramidite chemistry lies in its compatibility with a vast range of chemical modifications. By simply replacing a standard phosphoramidite with a modified version, researchers can introduce specific chemical moieties into the DNA or RNA sequence. These modifications can enhance stability, alter binding affinity, introduce labels, or confer novel therapeutic properties.

Backbone Modifications: Enhancing Stability and Function

The phosphodiester backbone is a primary target for modification, particularly for therapeutic applications where resistance to nuclease degradation is crucial.

-

Phosphorothioates (PS): This is the most common backbone modification, where one of the non-bridging oxygen atoms is replaced with a sulfur atom.[8] This is typically achieved by replacing the standard iodine oxidation step with a sulfurization step, using reagents like 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) or phenylacetyl disulfide (PADS).[13] Phosphorothioate oligonucleotides exhibit significantly increased resistance to nucleases and are a hallmark of many antisense oligonucleotide (ASO) drugs.[8]

Sugar Modifications: Fine-Tuning Conformation and Affinity

Modifications at the 2'-position of the ribose sugar are particularly important for RNA-based applications, such as siRNAs and antisense oligonucleotides. These modifications can increase binding affinity to target RNA and enhance nuclease resistance.

-

2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose is a common modification that increases the thermal stability of duplexes and provides nuclease resistance.[14]

-

2'-Fluoro (2'-F): Replacing the 2'-hydroxyl with a fluorine atom also enhances binding affinity and nuclease stability.[9]

-

2'-O-Methoxyethyl (2'-MOE): This bulkier modification provides excellent nuclease resistance and high binding affinity, and is used in several approved antisense drugs.

-

Locked Nucleic Acid (LNA): In LNA, the 2'-oxygen is connected to the 4'-carbon of the ribose ring by a methylene bridge. This "locks" the sugar in an A-form conformation, leading to a dramatic increase in thermal stability and binding affinity.[15]

Base and Linker Modifications

Phosphoramidite chemistry also allows for the incorporation of modified nucleobases or the attachment of various molecules to the oligonucleotide.

-

Modified Bases: Phosphoramidites containing modified bases like 5-methyl-dC or pseudouridine can be used to alter the properties of the oligonucleotide.

Quantitative Data on Synthesis Efficiency

The success of oligonucleotide synthesis is critically dependent on the efficiency of each step, particularly the coupling reaction. The table below summarizes typical coupling efficiencies and conditions for various phosphoramidites.

| Phosphoramidite Type | Activator | Coupling Time | Average Stepwise Coupling Efficiency (%) | Reference(s) |

| Standard 2'-Deoxyribonucleosides | 1H-Tetrazole (0.45 M) | ~20-30 seconds | >99% | [11] |

| Standard 2'-Deoxyribonucleosides | DCI (1.0 M) | ~10-15 seconds | >99.5% | [9] |

| 2'-O-Methyl Ribonucleosides | ETT (0.25 M) | ~3 minutes | >99% | [2] |

| 2'-O-TBDMS Ribonucleosides | 1H-Tetrazole | ~10-15 minutes | ~98-99% | [11] |

| 2'-Fluoro Ribonucleosides | DCI (1.0 M) | ~5 minutes | ~99% | [9] |

| Constrained Ethyl (cEt) LNA | DCI | >10x slower than DNA | >98% | [15] |

| 2'-Aminouridine | 1H-Tetrazole (0.5 M) + NMI (0.1 M) | N/A | 98.0% | [17] |

Note: Coupling efficiencies are influenced by many factors, including the synthesizer, scale, reagents, and the specific sequence being synthesized.[5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Methyl Modified RNA Oligonucleotide

This protocol outlines the general steps for synthesizing a 20-mer RNA oligonucleotide with several 2'-O-Methyl modifications on a standard automated DNA/RNA synthesizer.

1. Preparation of Reagents:

- Phosphoramidites: Prepare 0.1 M solutions of the required canonical RNA phosphoramidites (A(Bz), C(Ac), G(iBu), U) and 2'-OMe modified phosphoramidites in anhydrous acetonitrile.[4]

- Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

- Oxidizer: Standard solution of 0.02 M Iodine in THF/Water/Pyridine.

- Capping Reagents: Acetic anhydride solution (Cap A) and N-Methylimidazole solution (Cap B).

- Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.

- Solid Support: Use a synthesis column packed with the first nucleoside of the sequence pre-loaded onto CPG support (1 µmol scale).

2. Synthesizer Setup and Run:

- Install all reagent bottles on the synthesizer.

- Prime all reagent lines to ensure they are free of air bubbles and moisture.

- Program the desired 20-mer sequence into the synthesizer software.

- Define a synthesis cycle with extended coupling times (e.g., 3-5 minutes) for the 2'-O-Methyl phosphoramidites. The standard DNA cycle coupling time is typically much shorter.

- Start the synthesis run. The synthesizer will automatically perform the synthesis cycles until the full-length oligonucleotide is assembled.

3. Cleavage and Deprotection:

- Once the synthesis is complete, remove the column from the synthesizer.

- Pass a solution of concentrated ammonia/methylamine 1:1 (AMA) through the column to cleave the oligonucleotide from the CPG support. Collect the solution in a pressure-tight vial.[4]

- Heat the sealed vial at 65°C for 15-20 minutes to remove the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups.

- Cool the vial and evaporate the AMA solution to dryness.

4. 2'-OH Deprotection (if standard RNA amidites were used):

- The 2'-hydroxyls of standard RNA phosphoramidites are typically protected with TBDMS or TOM groups, which are not removed by AMA.

- Resuspend the dried oligonucleotide in a fluoride-containing reagent (e.g., triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF)) and heat as required to remove the 2'-silyl protecting groups.

5. Purification and Analysis:

- Purify the crude oligonucleotide using methods such as reverse-phase HPLC, ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).[18]

- Analyze the purity and confirm the identity of the final product using mass spectrometry (e.g., ESI-MS).

Protocol 2: Synthesis of a Phosphorothioate (PS) Oligonucleotide

The synthesis of a PS-modified oligonucleotide follows the same procedure as a standard DNA synthesis, with a key modification to the oxidation step.

1. Reagent Preparation:

- Prepare standard 2'-deoxyribonucleoside phosphoramidites and other reagents as described in Protocol 1.

- Sulfurizing Reagent: Instead of the iodine oxidizer, use a sulfurizing reagent. A common choice is a 0.05 M solution of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) in acetonitrile.[13]

2. Synthesizer Setup and Run:

- Install the sulfurizing reagent on the synthesizer in place of the standard oxidizer.

- Program the synthesis sequence. In the synthesis cycle protocol, replace the "Oxidation" step with a "Sulfurization" step. The sulfurization time is typically 1-2 minutes.

- For a fully phosphorothioated oligonucleotide, the sulfurization step is performed in every cycle. For chimeric oligonucleotides, the program will alternate between oxidation and sulfurization steps as required.

- Start the synthesis run.

3. Cleavage, Deprotection, and Purification:

- The cleavage and deprotection steps are the same as for standard DNA oligonucleotides, typically using concentrated aqueous ammonia at 55°C for several hours.[19]

- Purification is commonly performed by reverse-phase HPLC of the trityl-on oligonucleotide, followed by acidic detritylation and desalting.[19] Anion-exchange chromatography is also an effective method for purifying PS-oligonucleotides.[18]

Applications in Drug Development and Research: Workflows and Pathways

Modified oligonucleotides are at the forefront of therapeutic innovation, particularly in the form of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

ASO Drug Development Workflow

The development of an ASO therapeutic is a multi-stage process that begins with target identification and relies heavily on the chemical synthesis of modified oligonucleotides.

Mechanism of Action: ASO Targeting a Signaling Pathway